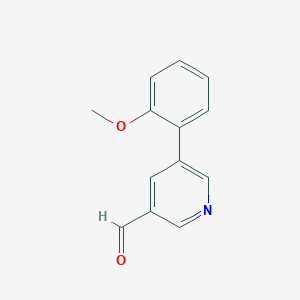

5-(2-Methoxyphenyl)nicotinaldehyde

Description

Significance of Nicotinaldehyde Scaffolds in Synthetic Chemistry

Nicotinaldehyde scaffolds, which are derivatives of pyridine-3-carbaldehyde, are of significant interest in synthetic chemistry due to the versatile reactivity of the pyridine (B92270) ring and the aldehyde functional group. ambeed.com The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, can be readily modified through various reactions, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions. This adaptability makes nicotinaldehyde scaffolds foundational elements in the assembly of more complex heterocyclic systems. mdpi.comnih.gov

The aldehyde group present in these scaffolds is a key functional handle that can participate in a plethora of chemical transformations. These include, but are not limited to, oxidations to carboxylic acids, reductions to alcohols, and a variety of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This dual reactivity of the pyridine ring and the aldehyde group provides chemists with a powerful tool for molecular design and synthesis. The strategic incorporation of nicotinaldehyde scaffolds allows for the systematic construction of molecules with desired electronic and steric properties.

The utility of these scaffolds is further underscored by their presence in a wide array of biologically active molecules and approved pharmaceuticals. nih.govnih.gov Their ability to act as key intermediates in the synthesis of drugs for conditions ranging from cancer to central nervous system disorders highlights their importance in medicinal chemistry. nih.gov The development of efficient synthetic routes to functionalized nicotinaldehydes is therefore a continuing area of research, aimed at expanding the chemical space accessible to medicinal chemists and materials scientists.

Overview of Arylnicotinaldehydes as Key Intermediates in Complex Molecule Construction

Arylnicotinaldehydes, a subclass of substituted nicotinaldehydes, are characterized by the presence of an aryl group attached to the pyridine ring. This structural motif serves as a crucial bridge in the construction of intricate molecular frameworks. The introduction of an aryl substituent significantly influences the electronic properties and steric environment of the nicotinaldehyde core, thereby modulating its reactivity and providing opportunities for further functionalization.

The synthesis of arylnicotinaldehydes is often achieved through powerful cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These methods allow for the precise and efficient formation of the carbon-carbon bond between the pyridine and aryl rings, offering access to a diverse range of substituted products. The ability to introduce a wide variety of aryl groups with different electronic and steric characteristics is a key advantage in the design of target molecules with specific properties.

Once formed, arylnicotinaldehydes serve as versatile intermediates for the synthesis of a multitude of complex molecules. The aldehyde functionality can be readily transformed into other functional groups, as previously mentioned, while the biaryl unit can participate in further reactions or act as a key pharmacophore. This dual functionality makes arylnicotinaldehydes particularly valuable in the synthesis of polycyclic and heterocyclic compounds, which are often found in natural products and pharmaceutically active agents. The strategic use of arylnicotinaldehydes as key intermediates has been instrumental in the successful total synthesis of several complex natural products and the development of novel drug candidates.

Research Context of 5-(2-Methoxyphenyl)nicotinaldehyde within Pyridine Chemistry

Within the broader landscape of pyridine chemistry, this compound holds specific interest due to the unique electronic and steric features imparted by the 2-methoxyphenyl substituent at the 5-position of the pyridine ring. This particular substitution pattern creates a distinct chemical environment that influences the reactivity of both the pyridine ring and the aldehyde functional group.

Research involving 5-arylpyridine-3-carbaldehydes, the class to which this compound belongs, often focuses on their utility as precursors for a variety of heterocyclic systems. The presence of the aldehyde at the 3-position and the aryl group at the 5-position provides a strategic arrangement for intramolecular cyclization reactions, leading to the formation of fused ring systems. These systems are of significant interest in medicinal chemistry due to their potential to interact with biological targets.

The 2-methoxyphenyl group itself introduces several key features. The methoxy (B1213986) group is an electron-donating group, which can influence the electron density of the pyridine ring and affect its reactivity in electrophilic and nucleophilic substitution reactions. Furthermore, the ortho-position of the methoxy group can exert steric hindrance, which may direct the outcome of certain reactions and influence the conformational preferences of the molecule. This steric influence can be exploited to achieve stereoselective transformations.

Investigations into this compound and related compounds often explore their potential applications in medicinal chemistry. For instance, the 2-methoxyphenyl moiety is a known pharmacophore in various biologically active compounds, and its incorporation into the nicotinaldehyde scaffold can lead to the discovery of new therapeutic agents. nih.gov Research in this area may involve the synthesis of derivatives of this compound and the evaluation of their biological activities, such as anticancer or anti-inflammatory properties. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-(2-Methoxyphenyl)picolinaldehyde | C13H11NO2 | 213.23 nih.gov |

| 5-(2-Methoxyphenyl)-1-penten-3-ol | C12H16O2 | 192.26 spectrabase.com |

| Nicotinaldehyde | C6H5NO | 107.11 |

Table 2: Spectroscopic Data for a Related Compound

| Compound | Spectroscopic Method | Key Signals |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | FTIR (cm⁻¹) | N-H stretching: 3316, C=N stretching: 1612, C=O stretching: 1686 nih.gov |

| 5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde | IR (KBr, cm⁻¹) | 1737, 1630, 1505, 1464, 1257, 1029, 990, 892, 817 researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13-5-3-2-4-12(13)11-6-10(9-15)7-14-8-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYJPKHDPBBOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646981 | |

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-58-2 | |

| Record name | 5-(2-Methoxyphenyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 5 2 Methoxyphenyl Nicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. However, the application of these well-known reactions to 5-(2-Methoxyphenyl)nicotinaldehyde has not been documented in the available literature.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation with Amines

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation. Typically, this reaction is carried out by refluxing the aldehyde and amine in a suitable solvent, sometimes with acid catalysis. While numerous examples exist for other aldehydes, specific studies detailing the reaction of this compound with various amines, including reaction conditions and yields for the resulting Schiff bases, are not described in the searched scientific databases.

Wittig Reactions for α,β-Unsaturated Ester Systems

The Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide, is a powerful method for alkene synthesis. For the creation of α,β-unsaturated esters, a stabilized ylide such as (triphenylphosphoranylidene)acetate would be employed. No literature could be found that applies this methodology specifically to this compound to form the corresponding α,β-unsaturated ester.

Condensation with Active Methylene (B1212753) Compounds (e.g., Nitromethane (B149229), Acetophenones)

The Knoevenagel and Henry reactions are classic examples of condensations between aldehydes and active methylene compounds, leading to the formation of new carbon-carbon bonds. These reactions are typically base-catalyzed. A thorough search did not yield any reports of the condensation of this compound with compounds like nitromethane or various acetophenones.

Controlled Reductions and Oxidations to Other Functional Groups

The aldehyde moiety can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

The reduction of an aldehyde to an alcohol is commonly achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, oxidation to a carboxylic acid can be accomplished with a variety of oxidants, such as potassium permanganate, Jones reagent, or milder reagents like silver oxide. Despite the routine nature of these transformations, specific protocols and results for the controlled reduction or oxidation of this compound are absent from the available literature.

Cycloaddition Reactions (e.g., Intramolecular [3+2] Cycloaddition of Azomethine Ylides Derived from Nicotinaldehyde)

The aldehyde group can participate in cycloaddition reactions, for instance, by first forming an azomethine ylide through reaction with an amino acid. This ylide can then undergo a [3+2] cycloaddition with a dipolarophile. Intramolecular versions of this reaction are particularly powerful for the synthesis of complex heterocyclic systems. There are no documented instances of such cycloaddition reactions, either inter- or intramolecular, originating from this compound in the reviewed literature.

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic π-system, making it available for reactions typical of tertiary amines, such as protonation, alkylation, and oxidation. gcwgandhinagar.com These transformations are crucial as they can modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent steps.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding pyridine N-oxide. This transformation is commonly achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid or a metal catalyst. nih.govarkat-usa.orgresearchgate.net The resulting N-oxide group enhances the reactivity of the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic substitution. gcwgandhinagar.comwikipedia.org For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position, which can be followed by deoxygenation. wikipedia.org

Quaternization and N-Alkylation: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a permanent positive charge on the nitrogen, significantly altering the molecule's solubility and electronic characteristics.

N-Nitration: Direct nitration on the pyridine ring is often difficult, but the nitrogen atom itself can be nitrated. This typically occurs through reaction with nitronium salts, such as nitronium tetrafluoroborate (B81430), leading to the formation of an N-nitropyridinium salt. gcwgandhinagar.comresearchgate.net This activated intermediate can then undergo further reactions, like rearrangement, to introduce a nitro group onto the pyridine ring, usually at the 3-position. researchgate.net

| Reaction Type | Typical Reagents | Product | Significance |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH, Methyltrioxorhenium (MTO) | This compound N-oxide | Activates the pyridine ring for nucleophilic substitution. gcwgandhinagar.comarkat-usa.org |

| N-Alkylation (Quaternization) | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-Alkyl-3-formyl-5-(2-methoxyphenyl)pyridinium halide | Introduces a positive charge; modifies physical properties. |

| N-Nitration | Nitronium tetrafluoroborate (NO₂BF₄) | N-Nitro-3-formyl-5-(2-methoxyphenyl)pyridinium salt | An intermediate for introducing nitro groups to the ring. researchgate.netresearchgate.net |

Functionalization of the Methoxyphenyl Substituent

The methoxyphenyl group offers two primary sites for chemical modification: the methoxy (B1213986) ether linkage and the aromatic ring itself.

O-Demethylation: The methyl ether can be cleaved to unveil a phenol, 5-(2-hydroxyphenyl)nicotinaldehyde. This transformation is significant as the resulting hydroxyl group can serve as a handle for further derivatization, such as etherification or esterification, and can participate in intramolecular cyclization reactions. Standard reagents for aryl methyl ether cleavage include strong protic acids like hydrobromic acid (HBr), Lewis acids such as boron tribromide (BBr₃), and certain nucleophilic agents. The process of demethylation is a known chemical pathway for modifying methoxy-substituted compounds. nih.govnih.govmdpi.com

Electrophilic Aromatic Substitution: The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the position para to the methoxy group is occupied by the pyridine ring. Therefore, electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), would be directed to the positions ortho to the methoxy group (C3' and C5' of the phenyl ring).

| Reaction Type | Target Site | Typical Reagents | Product |

|---|---|---|---|

| O-Demethylation | Methoxy group | BBr₃, HBr | 5-(2-Hydroxyphenyl)nicotinaldehyde |

| Nitration | Phenyl ring | HNO₃, H₂SO₄ | 5-(2-Methoxy-nitrophenyl)nicotinaldehyde |

| Halogenation | Phenyl ring | Br₂, FeBr₃ | 5-(Bromo-2-methoxyphenyl)nicotinaldehyde |

Strategies for Further Complex Molecule Construction via Derivatization

The aldehyde functional group is a highly versatile starting point for building molecular complexity. It readily undergoes a wide array of chemical transformations, allowing for the extension of the molecular framework and the introduction of new functional groups.

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(2-methoxyphenyl)nicotinic acid, using standard oxidizing agents. This acid can then be converted into esters, amides, or other acid derivatives.

Reduction: Reduction of the aldehyde yields the primary alcohol, [5-(2-methoxyphenyl)pyridin-3-yl]methanol. This can be accomplished with reducing agents like sodium borohydride (NaBH₄).

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions. For example, reaction with primary amines or hydrazines leads to the formation of Schiff bases (imines) or hydrazones, respectively. mdpi.commdpi.com These reactions are fundamental in the synthesis of various heterocyclic systems.

Carbon-Carbon Bond Formation: The aldehyde can be used in various C-C bond-forming reactions. For instance, the Wittig reaction with phosphorus ylides can convert the aldehyde into an alkene. Similarly, aldol-type condensation reactions with enolates or Henry reactions with nitroalkanes can be employed to elongate the carbon chain.

Cyclization and Annulation Strategies: The strategic positioning of the aldehyde and the biaryl framework allows for the construction of fused ring systems. For example, condensation of the aldehyde with a suitable binucleophile, potentially after modification of the methoxy group to a hydroxyl group, can lead to the formation of novel heterocyclic cores. The synthesis of complex pyridines through cycloaddition reactions is a documented strategy for creating diverse molecular libraries. nih.gov Derivatization of the aldehyde followed by intramolecular reactions is a powerful approach to building polycyclic molecules. For instance, the product of a condensation reaction could undergo an intramolecular cyclization onto the pyridine or phenyl ring, especially if the rings are activated by other substituents.

| Reaction Type | Reagent/Condition | Intermediate/Product Class | Synthetic Utility |

|---|---|---|---|

| Oxidation | KMnO₄, PCC | Carboxylic Acid | Precursor for amides, esters. |

| Reduction | NaBH₄, LiAlH₄ | Alcohol | Site for ether/ester formation. |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imines | Building blocks for nitrogen heterocycles. mdpi.com |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkenes | Introduces C=C double bonds for further functionalization. |

| Cyclocondensation | Binucleophiles (e.g., Hydrazine (B178648), Ethylenediamine) | Fused Heterocycles | Creates complex, polycyclic scaffolds. ias.ac.in |

Applications of 5 2 Methoxyphenyl Nicotinaldehyde As a Synthetic Building Block

Synthesis of Diverse Heterocyclic Frameworks

The aldehyde group of 5-(2-methoxyphenyl)nicotinaldehyde is the primary site of reactivity, enabling its use in various cyclization and condensation reactions to form new heterocyclic rings.

While direct synthesis from the aldehyde is uncommon, this compound is a key precursor for 1,3,4-oxadiazole (B1194373) derivatives. The synthetic pathway typically involves a multi-step sequence. First, the aldehyde is oxidized to the corresponding carboxylic acid, 5-(2-methoxyphenyl)nicotinic acid. This acid is then esterified, commonly to its methyl or ethyl ester, which subsequently reacts with hydrazine (B178648) hydrate (B1144303) to form the crucial intermediate, 5-(2-methoxyphenyl)nicotinohydrazide. This hydrazide can then be cyclized with various one-carbon reagents to yield the 1,3,4-oxadiazole ring. ijpsr.comijper.org For instance, reaction with carbon disulfide in a basic medium affords the corresponding oxadiazole-2-thione. nih.gov Alternatively, treatment of the hydrazide with an acyl chloride (R-COCl) in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Table 1: Proposed Synthesis of 1,3,4-Oxadiazole Derivatives

| Step | Reactant 1 | Reactant 2 | Key Reagent(s) | Product |

| 1 | This compound | Oxidizing Agent | KMnO₄ or CrO₃ | 5-(2-Methoxyphenyl)nicotinic acid |

| 2 | 5-(2-Methoxyphenyl)nicotinic acid | Alcohol (e.g., EtOH) | Acid catalyst (e.g., H₂SO₄) | Ethyl 5-(2-methoxyphenyl)nicotinate |

| 3 | Ethyl 5-(2-methoxyphenyl)nicotinate | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | 5-(2-Methoxyphenyl)nicotinohydrazide |

| 4a | 5-(2-Methoxyphenyl)nicotinohydrazide | Carbon Disulfide (CS₂) | KOH | 5-(5-(2-Methoxyphenyl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione |

| 4b | 5-(2-Methoxyphenyl)nicotinohydrazide | Aroyl Chloride (ArCOCl) | POCl₃ | 2-Aryl-5-(5-(2-methoxyphenyl)pyridin-3-yl)-1,3,4-oxadiazole |

The aldehyde functionality of this compound makes it an ideal candidate for participation in multicomponent reactions to form dihydropyridine (B1217469) (DHP) rings, most notably the Hantzsch pyridine (B92270) synthesis. In a typical Hantzsch reaction, the aldehyde is condensed with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This one-pot reaction efficiently assembles the 1,4-dihydropyridine (B1200194) core, which can be subsequently oxidized to the corresponding pyridine derivative. osti.gov More modern approaches can also involve rhodium-catalyzed C-H activation pathways, reacting imines derived from the aldehyde with alkynes to construct highly substituted DHPs. nih.gov

Table 2: Hantzsch Synthesis of Dihydropyridines

| Aldehyde Component | β-Ketoester | Nitrogen Source | Product |

| This compound | Ethyl Acetoacetate | Ammonium Acetate | Diethyl 2,6-dimethyl-4-(5-(2-methoxyphenyl)pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

| This compound | Methyl 3-oxobutanoate | Ammonia | Dimethyl 2,6-dimethyl-4-(5-(2-methoxyphenyl)pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

This compound can be utilized as a starting point for the synthesis of fused heterocyclic systems like thienopyridines. The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, which can be key intermediates. While the Gewald reaction classically uses an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base, modifications are necessary to build a thienopyridine from the aldehyde. A plausible route involves first converting the aldehyde to a derivative containing an active methylene (B1212753) group. For instance, a Knoevenagel condensation of the aldehyde with malononitrile (B47326) would yield 2-((5-(2-methoxyphenyl)pyridin-3-yl)methylene)malononitrile. This intermediate could then undergo cyclization with a suitable reagent to form the fused thiophene (B33073) ring, leading to a thieno[2,3-b]pyridine (B153569) scaffold. mdpi.comresearchgate.net

The synthesis of azetidine (B1206935) derivatives from this compound typically proceeds via an imine intermediate. The aldehyde is first condensed with a primary amine (R-NH₂) to form the corresponding Schiff base or imine. This imine can then undergo a [2+2] cycloaddition with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) and a base (e.g., triethylamine). jmchemsci.com This reaction, known as the Staudinger synthesis, yields a β-lactam (azetidin-2-one) ring. Subsequent reduction of the carbonyl group can provide the fully saturated azetidine ring. This method allows for the introduction of diverse substituents on the azetidine nitrogen based on the primary amine used. organic-chemistry.orggoogle.com

Synthesizing indazole derivatives from this compound presents a significant challenge due to the structure of the starting material. Classical indazole syntheses often begin with ortho-substituted benzene (B151609) rings, for example, the reductive cyclization of an o-nitrobenzaldehyde. nih.gov Adapting this to a pyridine system is not straightforward.

A potential, albeit indirect, route could involve a Cadogan-style reductive cyclization. nih.gov This would necessitate the formation of an imine from this compound and an o-nitroaniline. Subsequent treatment with a reducing agent like triethyl phosphite (B83602) could induce cyclization to form a benzannulated indazole fused to the pyridine ring.

However, a significant limitation in many potential cyclization reactions involving this substrate is the steric hindrance imposed by the 2-methoxyphenyl group. This bulky substituent, positioned ortho to the point of attachment to the pyridine ring, can sterically impede the approach of reagents and hinder the necessary bond formations required for ring closure, often leading to low yields or preventing the reaction altogether. nih.gov

The reactivity of the aldehyde group extends to the synthesis of various other nitrogen-containing heterocycles (azaheterocycles). For example, this compound can serve as a key component in the synthesis of substituted pyrimidines. A well-established method involves the reaction of an α,β-unsaturated aldehyde (chalcone) with a guanidine (B92328) or urea (B33335) derivative. First, this compound undergoes a Claisen-Schmidt condensation with a ketone to form the corresponding chalcone. This intermediate is then cyclized with guanidine nitrate (B79036) in the presence of a base to yield a 2-aminopyrimidine (B69317) derivative. nih.gov This approach provides a versatile entry into a class of compounds with significant biological relevance.

Role in the Elaboration of Complex Organic Molecules

Intermediate in Natural Product Analogue Synthesis (e.g., Conformationally Restricted Nicotine (B1678760) Analogues)

There is no available research that describes the use of this compound as an intermediate in the synthesis of conformationally restricted nicotine analogues or other natural product analogues. General synthetic routes for nicotine analogues often start from different precursors. nih.govresearchgate.netnih.govmdpi.com

Utilization in Specialized Catalytic Transformations

No specific catalytic transformations involving this compound as a key substrate have been reported in the surveyed literature.

Challenges and Future Directions in the Research of 5 2 Methoxyphenyl Nicotinaldehyde

Development of More Efficient and Selective Synthetic Routes for Arylnicotinaldehydes

The synthesis of pyridine (B92270) derivatives, including arylnicotinaldehydes, has traditionally relied on classical methods like the Chichibabin synthesis and Bönnemann cyclization. numberanalytics.com However, modern organic synthesis is increasingly focused on developing more efficient and selective routes.

Modern Catalytic Approaches: Transition metal-catalyzed reactions have emerged as a powerful tool for constructing pyridine rings with high yields and selectivity. numberanalytics.com Catalysts based on palladium or copper can facilitate the cyclization of nitriles and alkynes, offering a significant improvement over classical methods. numberanalytics.com For instance, a recent patent described a flexible approach to an imidazole (B134444) derivative utilizing a Knoevenagel coupling reaction with 2-bromobenzaldehyde (B122850) and ethyl isocyanoacetate, showcasing the utility of modern coupling strategies. beilstein-journals.org

Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step. acs.orgbeilstein-journals.org A one-pot, four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce pyridine derivatives in excellent yields (82%–94%) with short reaction times (2–7 minutes). acs.orgnih.gov This method highlights the potential of MCRs to streamline the synthesis of functionalized pyridines. acs.org

Challenges in Aldehyde Synthesis: The synthesis of aldehydes, including nicotinaldehydes, presents a unique challenge due to their intermediate oxidation state between alcohols and carboxylic acids. google.com They are susceptible to over-oxidation to the corresponding carboxylic acid or disproportionation under alkaline conditions. google.com In the case of nicotinaldehyde derivatives, reductive methods also carry the risk of reduction to the dihydropyridine (B1217469). google.com Therefore, developing selective methods that can precisely control the oxidation state is a key area of research.

Below is an interactive data table summarizing the efficiency of different synthetic methods for pyridine derivatives.

| Method | Catalyst/Reagents | Conditions | Yield (%) | Reaction Time | Reference |

| Microwave-Assisted MCR | Ammonium acetate | Ethanol, Microwave | 82-94 | 2-7 min | acs.orgnih.gov |

| Conventional MCR | Ammonium acetate | Ethanol, Reflux | 71-88 | 6-9 h | acs.org |

| Hantzsch Dihydropyridine Synthesis | Ammonia (B1221849), Methyl acetoacetate | Condensation | Varies | Varies | beilstein-journals.org |

| Transition Metal-Catalyzed Cyclization | Palladium or Copper | Cyclization | Improved | Varies | numberanalytics.com |

This table illustrates the significant advantages of microwave-assisted multicomponent reactions in terms of both yield and reaction time for the synthesis of pyridine derivatives.

Exploration of Novel Reaction Pathways for Derivatization and Further Functionalization

The aldehyde group in 5-(2-Methoxyphenyl)nicotinaldehyde is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reactions of the Aldehyde Group: The reactivity of the aldehyde substituent is influenced by its position on the pyridine ring. researchgate.net For instance, in oxidative transformations of pyridinecarboxaldehydes to their corresponding methyl esters, the position of the aldehyde group is a decisive factor in the reaction's success. researchgate.net The aldehyde can undergo various reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to esters. researchgate.net

Derivatization Strategies: The derivatization of the pyridine core can lead to a wide array of compounds with potential biological activity. For example, the synthesis of novel trimethoxyphenyl pyridine derivatives as tubulin inhibitors involved the conversion of an ethyl nicotinate (B505614) derivative to an acid hydrazide, which then served as a key intermediate for further functionalization. nih.gov Similarly, the synthesis of thieno[2-3-b]pyridines involves the reaction of a carbonitrile fragment with a chloroacetamide derivative. mdpi.com

Multicomponent Reactions for Derivatization: Multicomponent reactions are not only useful for the initial synthesis of the pyridine ring but also for its subsequent derivatization. A three-component reaction of an aromatic aldehyde, malononitrile (B47326), and an aliphatic amine can lead to various polysubstituted pyridine derivatives depending on the amine used. researchgate.net

Advanced Computational Modeling for Predictable Reactivity and Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound.

Predicting Reaction Outcomes: DFT calculations can provide insights into the course of chemical reactions. For instance, in the nucleophilic substitution of 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations confirmed the role of the furoxan ring in altering the aromaticity and influencing the reactivity of the molecule. mdpi.com Such calculations can help in predicting which sites on a molecule are most susceptible to nucleophilic or electrophilic attack.

Understanding Molecular Properties: Quantum chemical calculations can be used to determine various molecular properties that influence reactivity, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, Molecular Electrostatic Potential (MESP), and Fukui indices. researchgate.net The MESP map, for example, can identify the positive and negative potential sites on a molecule, thereby predicting reactive centers. researchgate.net

Molecular Design and Drug Discovery: In the context of drug design, computational tools can be used to predict the biological activity of novel compounds. The SwissTargetPrediction tool, for example, can be used to predict protein targets for new chemical entities. researchgate.net By calculating properties like the electrophilicity index and adhering to Lipinski's "rule of five," researchers can design molecules that are more likely to be orally active and possess desirable pharmacological properties. researchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of Nicotinaldehyde Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and improve sustainability. numberanalytics.comnih.gov

Green Synthetic Methods: Key green chemistry strategies include the use of:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. acs.orgnih.gov

Biocatalysis: Enzymes can be used as catalysts, offering an environmentally friendly alternative to traditional chemical catalysts. numberanalytics.com For example, Novozym® 435 has been used for the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors. rsc.org

Green solvents: The use of water or other environmentally benign solvents is a cornerstone of green chemistry. nih.gov

Multicomponent reactions: These reactions are inherently green due to their high atom economy and reduced number of synthetic steps. nih.govresearchgate.net

Solvent-free synthesis: Conducting reactions without a solvent can significantly reduce waste. researchgate.net

Sustainable Feedstocks: The development of methods to convert biomass into valuable chemicals is a major focus of green chemistry. figshare.com For example, carbohydrates can be converted into 5-hydroxymethylfurfural (B1680220) (HMF), a renewable building block for various compounds. figshare.comresearchgate.net

The following table provides an overview of various green chemistry approaches in the synthesis of pyridine and related derivatives.

| Green Chemistry Approach | Example | Advantages | Reference |

| Microwave-Assisted Synthesis | One-pot synthesis of pyridine derivatives | Short reaction times, high yields, pure products | acs.orgnih.gov |

| Biocatalysis | Synthesis of nicotinamide derivatives using Novozym® 435 | Environmentally friendly, reusable catalyst | rsc.org |

| Green Solvents | Synthesis of azoxybenzenes in water | Reduced environmental impact, safe | nih.gov |

| Multicomponent Reactions | One-pot, four-component synthesis of pyridines | High atom economy, efficiency, reduced waste | acs.orgresearchgate.net |

| Renewable Feedstocks | Conversion of carbohydrates to HMF | Use of sustainable starting materials | figshare.comresearchgate.net |

This table demonstrates the diverse strategies being employed to make the synthesis of important chemical compounds more sustainable.

Q & A

Q. Key Parameters :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 60-75% |

| Temperature | 80-100°C | Varies |

| Solvent | Toluene/EtOH | 70-85% |

Yield optimization requires strict control of moisture, stoichiometric ratios, and reaction time. Impurities often arise from over-oxidation or incomplete coupling, necessitating column chromatography for purification .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aldehyde proton peaks at δ 9.8–10.2 ppm and methoxy group singlet at δ 3.8–4.0 ppm. Aromatic protons typically appear as multiplets between δ 6.8–8.5 ppm .

- ¹³C NMR : Confirm the aldehyde carbon (~190 ppm) and methoxy carbon (~55 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns identifying the methoxyphenyl and pyridine moieties .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities. Retention times should match reference standards .

Basic: How does the reactivity of this compound vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions :

- The aldehyde group undergoes protonation, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., amine condensations to form Schiff bases) .

- Basic Conditions :

- Deprotonation of the aldehyde α-hydrogen enables aldol condensations. For example, reaction with acetophenone derivatives forms chalcone-like structures .

- Reduction : NaBH₄ in methanol selectively reduces the aldehyde to a primary alcohol without affecting the methoxy group .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for drug discovery?

Methodological Approach:

Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to hydrophobic enzyme pockets .

- Replace the methoxy group with bulkier alkoxy groups to study steric effects on target affinity .

Biological Assays :

- Test derivatives against kinase enzymes (e.g., EGFR) using fluorescence polarization assays .

- Compare IC₅₀ values to correlate substituent effects with inhibitory potency .

Computational Docking : Use AutoDock Vina to predict binding modes and identify critical hydrogen bonds with residues like Asp831 in EGFR .

Advanced: What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

Discrepancies often arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay Variability : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography .

- Meta-Analysis : Compare data across studies using tools like ChemAxon to account for substituent positional isomerism .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Approach:

ADME Prediction :

- SwissADME : Estimate logP (lipophilicity) and aqueous solubility. The methoxy group typically lowers logP, enhancing solubility .

- CYP450 Metabolism : Use Schrödinger’s QikProp to identify potential CYP3A4-mediated oxidation sites .

Toxicity Profiling :

- ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., aldehyde reactivity) .

MD Simulations : GROMACS simulations model membrane permeability, highlighting diffusion barriers due to the rigid nicotinaldehyde core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.